molecular formula C7H11N B1352422 4-Ethynylpiperidine CAS No. 738577-08-7

4-Ethynylpiperidine

Cat. No.: B1352422
CAS No.: 738577-08-7
M. Wt: 109.17 g/mol
InChI Key: FWOORBMXLUBSEV-UHFFFAOYSA-N
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Description

4-Ethynylpiperidine is an organic compound with the molecular formula C₇H₁₁N. It is a derivative of piperidine, where an ethynyl group is attached to the fourth carbon of the piperidine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethynylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with an ethynyl halide under basic conditions. For example, piperidine can be reacted with ethynyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound.

Another method involves the Sonogashira coupling reaction, where piperidine is coupled with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction typically requires an inert atmosphere and is conducted at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethynylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of 4-oxo-piperidine derivatives.

    Reduction: Formation of 4-ethylpiperidine or 4-vinylpiperidine.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

4-Ethynylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-ethynylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, influencing the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylpiperidine: Similar structure but with a vinyl group instead of an ethynyl group.

    4-Ethylpiperidine: Contains an ethyl group instead of an ethynyl group.

    4-Phenylpiperidine: Contains a phenyl group, offering different reactivity and applications.

Uniqueness

4-Ethynylpiperidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing alkyne functionality into molecules, which can be further manipulated through various chemical reactions.

Properties

IUPAC Name

4-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-3-5-8-6-4-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOORBMXLUBSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412959
Record name 4-ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738577-08-7
Record name 4-Ethynylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738577-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes certain 4-Ethynylpiperidine derivatives promising for immunostimulatory drug development?

A1: Research suggests that specific structural modifications within the this compound scaffold can lead to compounds with notable immunostimulatory activity. For instance, 1-(3-n-butoxypropyl) piperidine-3-methyl-4-spiro-5’-imidazolidine-2’,4’-dione, a this compound derivative, demonstrated significantly greater immunostimulatory activity compared to the known drug levamisole in a study focusing on immune response modulation. [] This enhanced activity, coupled with the compound's relatively low toxicity profile, highlights its potential for further exploration in the development of novel immunostimulatory drugs. []

Q2: Have there been any studies exploring the chemical reactivity of this compound derivatives?

A2: Yes, researchers have investigated the synthesis and transformation of 4-Ethoxy-1-(2-ethoxyethyl)-4-ethynylpiperidine. [] While the specific details of the transformations were not provided in the abstract, this research indicates ongoing interest in understanding the reactivity of this compound class and its potential for generating novel derivatives with potentially useful biological activities.

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